molecular formula C27H26N2O4 B15028729 (5Z)-5-(3,4-diethoxybenzylidene)-3-(4-methoxyphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-(3,4-diethoxybenzylidene)-3-(4-methoxyphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B15028729
M. Wt: 442.5 g/mol
InChI Key: JMUDYKZKRHXRJA-QJOMJCCJSA-N
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Description

(4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 3,4-diethoxybenzaldehyde with 4-methoxybenzylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with phenylhydrazine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for electrophilic substitution.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, or neurological disorders due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-phenylimidazol-4-one

InChI

InChI=1S/C27H26N2O4/c1-4-32-24-16-11-19(18-25(24)33-5-2)17-23-27(30)29(21-12-14-22(31-3)15-13-21)26(28-23)20-9-7-6-8-10-20/h6-18H,4-5H2,1-3H3/b23-17-

InChI Key

JMUDYKZKRHXRJA-QJOMJCCJSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)OCC

Origin of Product

United States

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